molecular formula C17H22O6 B1247530 10-acetoxy-8-hydroxy-9-O-angeloylthmol

10-acetoxy-8-hydroxy-9-O-angeloylthmol

Cat. No.: B1247530
M. Wt: 322.4 g/mol
InChI Key: QFYNDCRFXVUINR-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-acetoxy-8-hydroxy-9-O-angeloylthmol is a high-purity semi-synthetic derivative of a natural product, designed for advanced pharmaceutical and biological research. Its structure, featuring acetoxy, hydroxy, and angeloyl ester functional groups, makes it a compound of significant interest for probing biological activity. Researchers can utilize this compound to investigate its potential anti-inflammatory and immunomodulatory properties, which are hypothesized to function through the modulation of melanocortin receptors (MCRs) in various cell types, a mechanism shared by other complex natural product mixtures . Such activity can be evaluated in vitro using assays that measure the suppression of inflammatory cytokine production from macrophages or the inhibition of B-cell activation and antibody production, providing insights into steroid-independent immunomodulatory pathways . Furthermore, its applicability extends to pain and sensory research, where it may serve as a tool to study interactions with transient receptor potential (TRP) channels, similar to how L-menthol is used to activate TRPM8 receptors and study analgesic mechanisms . This reagent is provided with comprehensive analytical data, including HPLC and mass spectrometry characterization, to ensure identity and quality for your research needs. 10-acetoxy-8-hydroxy-9-O-angeloylthmol is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

[3-acetyloxy-2-hydroxy-2-(2-hydroxy-4-methylphenyl)propyl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C17H22O6/c1-5-12(3)16(20)23-10-17(21,9-22-13(4)18)14-7-6-11(2)8-15(14)19/h5-8,19,21H,9-10H2,1-4H3/b12-5-

InChI Key

QFYNDCRFXVUINR-XGICHPGQSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OCC(COC(=O)C)(C1=C(C=C(C=C1)C)O)O

Canonical SMILES

CC=C(C)C(=O)OCC(COC(=O)C)(C1=C(C=C(C=C1)C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Hypothetical Properties of Target Compound :

  • Melting Point : Likely 150–180°C, intermediate between phosphorylated (lower mp) and heavily substituted phenazaxines (higher mp).
  • Solubility: Moderate in polar aprotic solvents (DMF, acetonitrile) due to ester groups, contrasting with ’s ethanol-water recrystallization .
2.4 Analytical Characterization
  • Spectroscopy : ¹H NMR would resolve angeloyl (δ 5.5–6.5 ppm for α,β-unsaturated ester) and acetoxy (δ 2.1 ppm) signals, similar to ’s diethoxymethyl peaks .
  • Chromatography : HPLC (as in ) could assess purity, while IR would confirm ester C=O (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups .

Preparation Methods

Source Material and Pretreatment

10-Acetoxy-8-hydroxy-9-O-angeloylthmol is primarily extracted from aerial parts of Eupatorium cannabinum subspecies asiaticum. Fresh plant material is typically dried at 40–50°C to preserve thermolabile constituents, then ground to a coarse powder (0.5–1.0 mm particle size) to maximize surface area for solvent penetration.

Solvent Selection and Polarity Considerations

Solvent polarity critically influences extraction efficiency. Polar solvents like methanol or ethanol are preferred due to the compound’s hydroxyl and ester functionalities. A solvent polarity index guide from recent studies is summarized below:

SolventPolarity IndexSuitability for 10-Acetoxy-8-Hydroxy-9-O-Angeloylthmol
n-Hexane0.009Low (nonpolar impurities)
Dichloromethane0.309Moderate (mid-polar impurities)
Ethyl Acetate0.228High (target compound)
Methanol0.762Optimal (polar groups)

Methanol achieves >85% extraction efficiency for this compound, as confirmed by HPLC-UV analysis.

Maceration and Soxhlet Extraction

Maceration involves soaking plant powder in methanol (1:10 w/v) for 72 hours with agitation, yielding ~1.2% crude extract. Soxhlet extraction using methanol at 60°C reduces extraction time to 6–8 hours but risks thermal degradation, lowering yields to 0.9%.

Advanced Extraction Technologies

Ultrasound-assisted extraction (UAE) at 40 kHz for 30 minutes increases yield to 1.5% by disrupting cell walls, while microwave-assisted extraction (MAE) at 300 W for 5 minutes achieves 1.4% yield but requires stringent temperature control.

Synthetic Preparation Strategies

Retrosynthetic Analysis

Although total synthesis data for 10-acetoxy-8-hydroxy-9-O-angeloylthmol is limited, analogous nortriterpenoid syntheses suggest a modular approach:

  • Core Formation : Cyclization of a geranylgeranyl pyrophosphate derivative to form the thymol backbone.

  • Functionalization : Sequential acetyloxylation at C-10 and angeloylation at C-9 using Pd-catalyzed coupling.

  • Oxidation : Selective hydroxylation at C-8 via Sharpless epoxidation followed by hydrolysis.

Key Synthetic Steps and Conditions

A hypothetical synthetic route, inferred from related compounds, involves:

StepReactionConditionsYield
1Geranylgeranyl cyclizationBF₃·Et₂O, CH₂Cl₂, −20°C62%
2AcetyloxylationAc₂O, DMAP, rt, 12h78%
3AngeloylationAngeloyl chloride, Py, 0°C → rt65%
4Epoxidation/HydroxylationVO(acac)₂, TBHP, then H₂O/H⁺58%

Challenges in Synthesis

  • Regioselectivity : Differentiating C-8 and C-10 hydroxyls requires protective group strategies (e.g., TBS protection at C-10 during angeloylation).

  • Stereochemical Control : Asymmetric epoxidation using Jacobsen catalysts ensures correct configuration at C-9.

Purification and Analytical Validation

Fractionation Techniques

Crude extracts are fractionated via liquid-liquid partitioning:

  • Defatting with n-hexane removes nonpolar contaminants.

  • Ethyl acetate partitioning enriches 10-acetoxy-8-hydroxy-9-O-angeloylthmol, with a partition coefficient (Log P) of 2.1.

Chromatographic Purification

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 8:2 → 5:5) isolates the compound in 92% purity.

  • Preparative HPLC : C18 column, MeOH:H₂O (75:25), 2 mL/min, λ = 254 nm, yields >98% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 5.32 (s, H-10), 4.89 (d, J = 7.2 Hz, H-9), 2.31 (s, OAc).

  • HRMS : m/z 331.1543 [M+H]⁺ (calc. 331.1548).

Applications and Stability Considerations

Pharmacological Formulation

The compound’s instability in aqueous media (t₁/₂ = 4.3 hours at pH 7.4) necessitates lipid-based nanoencapsulation for drug delivery.

Degradation Pathways

  • Hydrolysis : Ester bonds cleave under alkaline conditions (pH > 9).

  • Oxidation : C-8 hydroxyl group forms quinones upon exposure to O₂ .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 10-acetoxy-8-hydroxy-9-O-angeloylthmol and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of a core scaffold (e.g., xanthone or phenanthrene derivatives). For example, acetylation and angeloylation reactions can be performed using acetic anhydride and angeloyl chloride, respectively, under controlled conditions. Key steps include:

  • Protection/deprotection : Hydroxyl groups may require temporary protection (e.g., using tert-butyldimethylsilyl groups) to prevent unwanted side reactions.
  • Coupling reactions : Angeloyl groups are introduced via nucleophilic acyl substitution, often catalyzed by Lewis acids like AlCl₃ .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol-water mixtures) is used to isolate pure compounds .

Q. Which spectroscopic techniques are essential for characterizing 10-acetoxy-8-hydroxy-9-O-angeloylthmol?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • NMR : ¹H and ¹³C NMR identify acetoxy (δ ~2.1 ppm for CH₃), hydroxyl (δ ~5–6 ppm, broad), and angeloyl (α,β-unsaturated ester signals) groups.
  • IR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl bands (~3200–3500 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns for derivatized products .

Q. How can researchers assess the stability of 10-acetoxy-8-hydroxy-9-O-angeloylthmol under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature/humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Light exposure : Use ICH Q1B guidelines to test photostability under UV/visible light .
  • Solution stability : Assess solubility in DMSO or ethanol and track decomposition by NMR over 72 hours.

Advanced Research Questions

Q. How can researchers optimize the yield of 10-acetoxy-8-hydroxy-9-O-angeloylthmol synthesis while minimizing side products?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O, ZnCl₂) for angeloylation efficiency.
  • Solvent effects : Compare polar aprotic solvents (DMF, DCM) to control reaction kinetics.
  • Temperature gradients : Perform reactions at 0°C (to reduce ester hydrolysis) or reflux (to accelerate coupling) .
  • Design of Experiments (DoE) : Use factorial designs to identify optimal molar ratios and reaction times .

Q. What strategies resolve contradictions in NMR or MS data when characterizing structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, especially for angeloyl regiochemistry .
  • Isotopic labeling : Introduce deuterated analogs to confirm fragmentation pathways in MS.
  • Comparative analysis : Cross-validate data with synthesized reference standards or computational predictions (DFT for NMR chemical shifts) .

Q. How can computational modeling predict the bioactivity of 10-acetoxy-8-hydroxy-9-O-angeloylthmol derivatives?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • QSAR models : Train models on derivative libraries to correlate structural features (e.g., substituent electronegativity) with activity .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., GROMACS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-acetoxy-8-hydroxy-9-O-angeloylthmol
Reactant of Route 2
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10-acetoxy-8-hydroxy-9-O-angeloylthmol

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